3-Bromo-1,1-difluoropropene

Descripción

Significance of Fluorinated Alkenes in Advanced Organic Synthesis

Fluorinated alkenes are a class of unsaturated hydrocarbons where at least one hydrogen atom has been substituted by a fluorine atom. numberanalytics.com This substitution dramatically alters the molecule's physical, chemical, and biological characteristics compared to its non-fluorinated counterparts. numberanalytics.com The strong carbon-fluorine bond contributes to high thermal stability, while the electronegativity of fluorine creates a unique reactivity profile. numberanalytics.com

The development of new methods for synthesizing fluorinated alkenes remains an active area of research, with a focus on improving selectivity and overcoming the challenges associated with handling fluorine-containing reagents. numberanalytics.com

Unique Reactivity Profile of 3-Bromo-1,1-difluoropropene and Related Isomers

This compound is a valuable reagent in organic synthesis, primarily utilized for introducing the gem-difluoroallyl group into molecules. evitachem.com A notable reaction is the indium-mediated gem-difluoroallylation of carbonyl compounds. evitachem.comresearchgate.net In this reaction, this compound reacts with aldehydes and ketones in the presence of zinc or indium to produce α,α-difluorohomoallylic alcohols. evitachem.comresearchgate.net This method is effective for a range of aldehydes and ketones. evitachem.com

The reactivity of this compound is influenced by the presence of both the bromine atom and the gem-difluoro group on the alkene. The bromine atom can be displaced in nucleophilic substitution reactions, while the double bond can participate in addition reactions. evitachem.com

Several isomers of bromo-difluoropropene exist, each with its own distinct reactivity. For example, 1-Bromo-1,1-difluoropropene is used in the synthesis of 4-deoxy-4,4-difluoro-glycosides through indium-mediated difluoroallylation reactions in water. evitachem.com The position of the bromine and fluorine atoms significantly impacts the molecule's electronic properties and, consequently, its chemical behavior.

Historical Context of Brominated and Fluorinated Propene Derivatives in Chemical Research

The study of halogenated propenes has a rich history driven by the search for new materials and chemicals with specific properties. Early research into fluorinated compounds began in the early 20th century, with significant advancements in the mid-20th century spurred by the demand for novel materials like Teflon. numberanalytics.com

Brominated and fluorinated propene derivatives have been investigated for various applications, including as fire suppressants. nist.govnist.gov For instance, 2-bromo-3,3,3-trifluoropropene was studied as a potential replacement for halon fire suppressants. nist.gov The development of synthetic methods for these compounds has been a key focus. For example, the synthesis of 3-bromo-1,1,1-trifluoropropane (B1271859) from 3,3,3-trifluoropropene (B1201522) and hydrogen bromide has been a subject of study. google.com

The investigation of various isomers and their synthesis has been a continuous effort. For example, the synthesis of 3-BROMO-1,1,3,3-TETRAFLUOROPROPENE from 1,3-DIBROMO-1,1,3,3-TETRAFLUOROPROPANE was reported in 1955. chemicalbook.com These historical developments have laid the groundwork for the contemporary use of compounds like this compound in advanced organic synthesis.

Data Tables

Table 1: Properties of this compound

| Property | Value |

| Molecular Formula | C₃H₃BrF₂ nih.gov |

| Molecular Weight | 156.96 g/mol nih.gov |

| IUPAC Name | 3-bromo-1,1-difluoroprop-1-ene nih.gov |

| CAS Number | 60917-29-5 nih.gov |

Table 2: Related Brominated and Fluorinated Propene Derivatives

| Compound Name | Molecular Formula | Key Application/Reaction |

| 1-Bromo-1,1-difluoropropene | C₃H₃BrF₂ | Synthesis of 4-deoxy-4,4-difluoro-glycosides evitachem.com |

| 3-Bromo-3,3-difluoropropene | C₃H₂BrF₂ | Reagent in gem-difluoroallylation reactions evitachem.com |

| 2-bromo-3,3,3-trifluoropropene | C₃H₂BrF₃ | Investigated as a fire suppressant nist.gov |

| 3-bromo-1,1,1-trifluoropropane | C₃H₄BrF₃ | Intermediate in chemical synthesis google.com |

| 3-BROMO-1,1,3,3-TETRAFLUOROPROPENE | C₃HBrF₄ | Synthesized from 1,3-DIBROMO-1,1,3,3-TETRAFLUOROPROPANE chemicalbook.com |

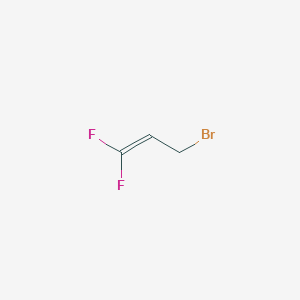

Structure

2D Structure

Propiedades

IUPAC Name |

3-bromo-1,1-difluoroprop-1-ene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3BrF2/c4-2-1-3(5)6/h1H,2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGRGXBWMPNEZMS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C=C(F)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3BrF2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50382267 | |

| Record name | 3-BROMO-1,1-DIFLUOROPROPENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50382267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.96 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60917-29-5 | |

| Record name | 3-BROMO-1,1-DIFLUOROPROPENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50382267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 3 Bromo 1,1 Difluoropropene and Analogs

Precursor Synthesis and Halogenation Strategies

The successful synthesis of 3-bromo-1,1-difluoropropene often begins with the strategic selection and preparation of appropriate precursors, followed by carefully controlled halogenation reactions.

Bromination of Fluorinated Propene Derivatives

A common and direct method for synthesizing this compound involves the bromination of 1,1-difluoropropene (B3031520). This reaction typically proceeds via a radical mechanism. For instance, the reaction of 3,3-difluoropropene with bromine gas can be initiated to produce 3-bromo-3,3-difluoropropene. chembk.com

Another approach involves the allylic bromination of 1,1-difluoropropene using a suitable brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator. This method selectively introduces a bromine atom at the allylic position (C-3) of the propene chain.

The synthesis of related brominated and fluorinated propanes can also serve as precursors. For example, 1-bromo-3,3,3-trifluoropropane can be prepared by reacting 3,3,3-trifluoropropene (B1201522) with hydrogen bromide at elevated temperatures over an active carbon catalyst, a process noted for its high conversion, yield, and selectivity. google.com Similarly, the treatment of 1,3-dibromo-1,1-difluoropropane (B1594815) with hydrogen fluoride (B91410) in the presence of antimony pentachloride has been shown to yield 3-bromo-1,1,1-trifluoropropane (B1271859). google.com These examples, while not directly yielding the target compound, illustrate the fundamental halogenation and hydrohalogenation reactions that are central to the synthesis of halogenated propenes.

Table 1: Examples of Bromination Reactions for Propene Derivatives

| Starting Material | Reagent(s) | Product | Reference |

| 3,3-Difluoropropene | Bromine gas | 3-Bromo-3,3-difluoropropene | chembk.com |

| 3,3,3-Trifluoropropene | Hydrogen bromide, Active carbon catalyst | 3-Bromo-1,1,1-trifluoropropane | google.com |

| 1,3-Dibromo-1,1-difluoropropane | Hydrogen fluoride, Antimony pentachloride | 3-Bromo-1,1,1-trifluoropropane | google.com |

Regioselective Halogenation Approaches to Fluoroalkenes

Achieving regioselectivity in the halogenation of fluoroalkenes is paramount for the synthesis of specific isomers. The addition of halogens like bromine and chlorine to alkenes typically proceeds through a halonium ion intermediate, leading to anti-addition products. masterorganicchemistry.com In the case of unsymmetrical fluoroalkenes, the regioselectivity of the addition is influenced by both electronic and steric factors.

For instance, the hydrofluorination of alkynes catalyzed by gold(I) complexes has been shown to be a regioselective method for producing Z-vinyl fluorides. nih.gov The use of directing groups can further enhance this selectivity. nih.gov While this method focuses on hydrofluorination, the principles of controlling regioselectivity through catalysis are broadly applicable to other halogenations.

Samarium triflate has been identified as an effective catalyst for the halogen-promoted Friedel-Crafts alkylation of electron-rich arenes with alkenes, using N-bromosuccinimide (NBS) or iodine as the halogen source. organic-chemistry.org This reaction proceeds with high regio- and stereoselectivity, demonstrating the potential of Lewis acid catalysis in directing halogenation reactions. organic-chemistry.org

Fluorination Techniques for Propene-Based Scaffolds

The introduction of fluorine atoms into propene-based scaffolds is a key step in the synthesis of fluorinated building blocks. A variety of fluorinating agents and methods are available, each with its own advantages and substrate scope. researchgate.netresearchgate.net

Nucleophilic fluorination is a common strategy, often employing reagents like potassium fluoride (KF) or cesium fluoride (CsF). organic-chemistry.org The efficiency of these reactions can be enhanced by using ionic liquids as the reaction medium. organic-chemistry.org Deoxyfluorination, the conversion of a hydroxyl group to a fluorine atom, is another important technique. Reagents like DAST (diethylaminosulfur trifluoride) and Deoxo-Fluor are effective for this transformation, though they can be harsh. organic-chemistry.org More recent developments have introduced milder and more selective deoxofluorinating agents. organic-chemistry.org

Electrophilic fluorinating agents, such as Selectfluor, are also widely used. mdpi.comrsc.org These reagents are particularly useful for the fluorination of electron-rich substrates and can be employed in catalytic asymmetric reactions to produce chiral fluorinated compounds. mdpi.com For instance, the gold-catalyzed hydrofluorination of alkynes using a complex of hydrogen fluoride with DMPU (1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone) provides a regioselective route to fluoroalkenes and gem-difluoromethylene compounds. researchgate.netacs.org

Table 2: Common Fluorination Reagents and Their Applications

| Reagent Class | Example Reagent(s) | Typical Application |

| Nucleophilic | KF, CsF | Substitution reactions |

| Deoxyfluorination | DAST, Deoxo-Fluor | Conversion of alcohols to fluorides |

| Electrophilic | Selectfluor, NFSI | Addition to electron-rich systems, C-H fluorination |

| HF-Based | Pyridine/HF, DMPU/HF | Hydrofluorination of alkynes |

Catalytic and Stereoselective Synthetic Routes for Halogenated Alkenes

Catalytic methods offer significant advantages in terms of efficiency, selectivity, and sustainability for the synthesis of halogenated alkenes. Transition-metal catalysis, in particular, has been extensively developed for these transformations. nih.govnih.gov

Transition-Metal-Catalyzed Approaches to Allylic Halides

The synthesis of allylic halides, including this compound, can be achieved through transition-metal-catalyzed reactions. sioc-journal.cn Palladium-catalyzed reactions, such as the well-known Tsuji-Trost allylation, are powerful tools for forming carbon-carbon and carbon-heteroatom bonds at the allylic position. mdpi.com While traditionally focused on the substitution of leaving groups, recent advancements have enabled the direct allylic C-H functionalization. researchgate.net

Transition metal-catalyzed allylic functionalization reactions that proceed through radical intermediates are also gaining prominence. researchgate.net These methods offer alternative reaction pathways and can expand the scope of accessible coupling partners. The combination of transition metal catalysis with photoredox catalysis has emerged as a powerful strategy for single-electron allylation reactions under mild conditions. bohrium.com

Optimized Conditions for High Yield and Selectivity in Propene Derivatization

Optimizing reaction conditions is crucial for achieving high yields and selectivity in the derivatization of propene and its analogs. libretexts.orgresearchgate.net Factors such as the choice of catalyst, solvent, temperature, and reaction time can have a profound impact on the outcome of a reaction. rsc.org

For instance, in catalytic reactions, the selection of the appropriate ligand for the metal center is critical for controlling both regioselectivity and stereoselectivity. acs.org The concentration of reagents and the presence of additives can also influence the reaction pathway and minimize the formation of byproducts. nih.gov In the context of propene/propane separation, a key industrial process, the development of selective adsorbent materials highlights the importance of fine-tuning interactions at a molecular level to achieve high selectivity. researchgate.net

The optimization of derivatization procedures for analytical purposes, such as in gas chromatography-mass spectrometry (GC-MS), also provides valuable insights into achieving high reaction yields and reproducibility. researchgate.netrsc.org Studies on derivatization temperature, reagent concentration, and reaction time have been shown to be critical for maximizing the yield of the desired derivative. rsc.org

Mechanistic Investigations into the Reactivity of 3 Bromo 1,1 Difluoropropene

Electrophilic Addition Pathways to the Olefinic Moiety

The carbon-carbon double bond in 3-Bromo-1,1-difluoropropene serves as a nucleophile, readily participating in electrophilic addition reactions. evitachem.com This reactivity is a hallmark of alkenes, but the presence of the fluorine and bromine substituents introduces unique electronic and steric influences that govern the reaction pathways.

Regiochemistry and Stereochemistry of Additions

The regioselectivity of electrophilic additions to unsymmetrical alkenes is a critical aspect of their reactivity. In the case of this compound, the addition of an electrophile can, in principle, lead to two different carbocation intermediates. The stability of these intermediates dictates the final product distribution, a concept encapsulated by Markovnikov's rule. lumenlearning.com This rule posits that in the hydrohalogenation of an unsymmetrical alkene, the hydrogen atom adds to the carbon with the greater number of hydrogen atoms, leading to the formation of the more stable, more substituted carbocation. lumenlearning.com

For this compound, electrophilic attack by an electrophile (E+) could lead to a carbocation at either the C2 or C3 position. The relative stability of these carbocations is influenced by the electronic effects of the substituents. The resulting regiochemistry of the addition will favor the pathway that proceeds through the lower-energy carbocation intermediate. lumenlearning.com

The stereochemistry of the addition, whether syn (addition to the same face of the double bond) or anti (addition to opposite faces), is determined by the reaction mechanism. masterorganicchemistry.com For instance, reactions proceeding through a bridged intermediate, such as a bromonium ion, typically result in anti-addition. vedantu.com

Influence of Fluorine Substituents on Electronic Properties and Reactivity

The two fluorine atoms at the C1 position exert a profound influence on the electronic properties and reactivity of the double bond. Fluorine is the most electronegative element, and its strong electron-withdrawing inductive effect polarizes the C-F bonds, creating a significant dipole moment. This polarization affects the electron density of the entire molecule.

The electron-withdrawing nature of the fluorine atoms can stabilize an adjacent positive charge, a factor that can influence the stability of carbocation intermediates formed during electrophilic addition. evitachem.com This stabilization of an adjacent carbocation can be a key factor in directing the regioselectivity of the reaction. However, the presence of fluorine can also decrease the nucleophilicity of the double bond, potentially slowing down the rate of electrophilic attack compared to non-fluorinated alkenes.

Nucleophilic Substitution Reactions Involving the Allylic Bromine Atom

The bromine atom at the C3 position is allylic, making it susceptible to nucleophilic substitution reactions. This reactivity is a cornerstone of the synthetic utility of this compound, allowing for the introduction of a wide range of functional groups.

Allylic Substitution Mechanisms and Stereochemical Outcomes

Allylic substitutions can proceed through several mechanisms, most commonly S_N2 and S_N2'. In a typical S_N2 reaction, the nucleophile attacks the carbon bearing the leaving group from the backside, leading to an inversion of stereochemistry. However, in allylic systems, the nucleophile can also attack the γ-carbon of the double bond in a concerted fashion, with concomitant rearrangement of the double bond and expulsion of the leaving group. This is known as the S_N2' mechanism.

The palladium-catalyzed nucleophilic substitution of this compound (also referred to as BDFP in some literature) provides a clear example of this reactivity. pharm.or.jp In these reactions, a variety of soft nucleophiles react regioselectively to give 3-substituted-1,1-difluoroalkenes, which are γ-substitution products. pharm.or.jp The reaction is believed to proceed through a (difluoroallyl)palladium complex formed by the oxidative addition of the C-Br bond to a Pd(0) species. pharm.or.jp The subsequent nucleophilic attack on this intermediate predominantly occurs at the γ-position. pharm.or.jp

Factors Governing Reactivity and Selectivity in Vinyl Fluorides

The reactivity and selectivity of nucleophilic substitutions in vinyl fluorides and related compounds are governed by a combination of steric and electronic factors. pharm.or.jp The presence of fluorine atoms can significantly influence the reaction outcome. The strong electron-withdrawing nature of fluorine can affect the stability of transition states and intermediates. researchgate.net

In the context of palladium-catalyzed substitutions of this compound, the regioselectivity is a key consideration. While many soft nucleophiles lead to γ-substitution, the nature of the nucleophile can influence the outcome. pharm.or.jp For instance, reactions with certain nitrogen nucleophiles have shown a preference for attack at the α-position (the carbon bearing the bromine). pharm.or.jp The precise reasons for this shift in regioselectivity are not yet fully understood. pharm.or.jp

The steric environment around the reactive sites also plays a crucial role. Bulky substituents on either the substrate or the nucleophile can hinder attack at a particular position, thereby favoring an alternative pathway. pharm.or.jp

Radical Reactions and Their Synthetic Utility with Brominated Fluorinated Alkenes

In addition to ionic pathways, this compound can participate in radical reactions, further expanding its synthetic utility. Radical reactions offer a complementary approach to functionalization, often proceeding under milder conditions and with different selectivity compared to ionic reactions. acs.org

The allylic bromine atom in this compound can be a source of radicals under appropriate conditions. For example, allylic bromination using N-bromosuccinimide (NBS) often proceeds via a radical chain mechanism. vedantu.com This type of reaction involves the abstraction of an allylic hydrogen atom to form a resonance-stabilized allylic radical, which then reacts with a bromine source. vedantu.com

The synthetic utility of radical reactions with brominated fluorinated alkenes is significant. Radical additions to the double bond can lead to the formation of new carbon-carbon and carbon-heteroatom bonds. mdpi.comchinesechemsoc.org For instance, the radical addition of various reagents across the double bond of this compound can introduce diverse functional groups.

Furthermore, the bromine atom can be involved in radical processes such as atom transfer radical addition (ATRA) reactions. In these reactions, a radical adds to the double bond, and the resulting adduct radical abstracts the bromine atom, propagating the radical chain.

The radical bromination of 3-substituted-1,1-difluoroalkenes, which can be synthesized from this compound, has been shown to selectively yield 1-substituted BDFP derivatives. pharm.or.jp This demonstrates the potential for sequential functionalization, where the initial nucleophilic substitution product is further modified through a radical process.

Rearrangement Processes and Isomerization Studies in Fluorinated Propene Systems

While this compound is a significant reagent in organic synthesis, dedicated studies on its specific rearrangement and isomerization processes are not extensively detailed in the available literature. However, the reactivity of analogous fluorinated and halogenated propenes provides a strong basis for understanding the likely mechanistic pathways. The primary rearrangement process anticipated for this compound is the allylic rearrangement, a common reaction in molecules possessing a leaving group adjacent to a double bond.

Allylic rearrangement, or an allylic shift, involves the migration of a double bond along with the shift of a substituent. For this compound, this would likely involve the migration of the bromine atom from the third to the first carbon, concertedly with the shift of the double bond, to form its isomer, 1-bromo-1,1-difluoropropene. Such reactions can proceed through different mechanisms, including SN2' and SN1', depending on the reaction conditions and the stability of the intermediates. The formation of a resonance-stabilized allylic cation or radical is a key feature of these transformations. masterorganicchemistry.comwinona.edu

The isomerization of fluorinated propenes is often facilitated by catalysts. Lewis acids and transition metals have been shown to be effective in promoting such rearrangements. For instance, various hydrofluoropropenes undergo isomerization in the presence of catalysts like fluorinated chromium oxide (Cr₂O₃) or aluminum fluoride (B91410) (AlF₃). These catalysts can facilitate the migration of atoms or groups, leading to the formation of different isomers.

In the context of transition-metal catalysis, palladium-catalyzed reactions of 3-bromo-3,3-difluoropropene have been noted to sometimes lead to side reactions involving isomerization. researchgate.netnih.gov While often an undesired outcome, this indicates the propensity of the molecule to undergo such rearrangements under certain catalytic conditions. The mechanism may involve the formation of a π-allyl complex with the transition metal, which can then lead to the rearranged product.

The table below summarizes findings from studies on the isomerization of various fluorinated propenes, which can be considered analogous to the potential reactivity of this compound.

Table 1: Catalytic Isomerization of Various Fluorinated Propenes

| Reactant | Catalyst | Temperature (°C) | Product(s) | Reference(s) |

|---|---|---|---|---|

| trans-1,3,3,3-Tetrafluoropropene | Alumina (Al₂O₃) | Not Specified | cis-1,3,3,3-Tetrafluoropropene | nih.gov |

| Z-1,1,3,3,3-Pentafluoropropene | AlF₃ | 30 | E-1,1,3,3,3-Pentafluoropropene | researchgate.net |

| 1,1,3,3-Tetrafluoropropene | Cr₂O₃/HF | 250-280 | E/Z-1,3,3,3-Tetrafluoropropene | researchgate.net |

| 2,3,3,3-Tetrafluoropropene | Cr₂O₃ | 350 | E/Z-1,3,3,3-Tetrafluoropropene | researchgate.net |

Based on these general principles and the reactivity of similar compounds, it is reasonable to infer that this compound can undergo rearrangement to its isomers under appropriate catalytic conditions, most likely involving an allylic shift mechanism.

Advanced Applications of 3 Bromo 1,1 Difluoropropene in Chemical Transformations

Role as a Gem-Difluoroallylating Reagent

As a precursor to gem-difluoroallyl organometallic species, 3-bromo-1,1-difluoropropene is a key reagent for forming carbon-carbon bonds with electrophiles. The resulting products, particularly α,α-difluorohomoallylic alcohols, are valuable intermediates in the synthesis of complex fluorinated molecules. The choice of metal mediator, typically indium or zinc, is crucial in defining the scope and success of these transformations.

Indium has proven to be a highly effective mediator for the gem-difluoroallylation of carbonyl compounds using this compound. researchgate.net The reaction proceeds efficiently in polar solvents such as water or dimethylformamide (DMF) under mild conditions. researchgate.net When aldehydes are used as the electrophile, they react with the organoindium reagent formed in situ to afford 1-substituted-2,2-difluorobut-3-en-1-ols, which are a class of α,α-difluorohomoallylic alcohols. researchgate.net A key advantage of this protocol is its compatibility with a wide range of functional groups. researchgate.net Groups such as nitro, phenolic hydroxyl, and benzyloxy remain intact during the reaction, demonstrating the mildness and selectivity of the indium-mediated process. researchgate.net However, ketones are generally found to be inert under these specific reaction conditions. researchgate.net

Table 1: Examples of Indium-Mediated Difluoroallylation of Aldehydes This table is representative of the reaction scope described in the literature.

| Aldehyde Substrate | Product (α,α-Difluorohomoallylic Alcohol) | Functional Group Tolerance |

| Benzaldehyde | 1-Phenyl-2,2-difluorobut-3-en-1-ol | Aromatic Ring |

| 4-Nitrobenzaldehyde | 1-(4-Nitrophenyl)-2,2-difluorobut-3-en-1-ol | Nitro Group |

| 4-Hydroxybenzaldehyde | 1-(4-Hydroxyphenyl)-2,2-difluorobut-3-en-1-ol | Phenolic Hydroxyl |

| Cinnamaldehyde | 1-Phenyl-4,4-difluorohepta-1,6-dien-3-ol | C=C Double Bond |

Zinc metal can also be employed to generate a reactive organometallic species from this compound for difluoroallylation reactions. researchgate.netnih.gov While indium-mediated reactions show high selectivity for aldehydes, the use of zinc powder can expand the scope to other types of electrophiles. For instance, substituting indium with zinc has been shown to facilitate the gem-difluoroallylation of ketone-derived N-acylhydrazones, providing the corresponding α,α-difluorohomoallylic hydrazides in moderate yields. researchgate.net This demonstrates that zinc-mediated protocols can offer complementary reactivity to indium-based systems, particularly for less reactive ketone derivatives. researchgate.net These reactions are often performed under Barbier-type conditions in aqueous media. nih.gov

The synthesis of α,α-difluorohomoallylic alcohols from this compound is most successfully achieved using aldehydes as electrophiles, particularly in indium-mediated reactions. researchgate.net This method provides a direct and efficient route to these valuable fluorinated building blocks. researchgate.net The reaction demonstrates broad applicability to both aromatic and aliphatic aldehydes. researchgate.net The chemoselectivity of the indium-mediated system is a significant feature; aldehydes react readily while ketones and other similar electrophiles remain unreactive. researchgate.net This selectivity allows for the targeted synthesis of secondary α,α-difluorohomoallylic alcohols without affecting potentially reactive ketone functionalities within the same molecule. The development of zinc-mediated protocols has provided a pathway to engage ketone derivatives, although this often requires their conversion to more reactive forms like N-acylhydrazones. researchgate.net

Transition-Metal-Catalyzed Cross-Coupling Reactions of Bromodifluoropropenes

Transition-metal catalysis provides a powerful platform for forming carbon-carbon and carbon-heteroatom bonds, and this compound is an excellent substrate for these transformations. eie.grmdpi.com The presence of a bromine atom allows it to participate in various catalytic cycles, most notably with palladium and nickel catalysts, leading to the synthesis of complex gem-difluoroalkenes. nih.govlibretexts.org

Palladium-catalyzed cross-coupling reactions are fundamental tools for C-C bond formation in modern organic synthesis. libretexts.orgmdpi.com Reactions such as the Suzuki-Miyaura, Stille, and Sonogashira couplings provide robust methods for connecting sp²-hybridized carbon centers. libretexts.orgmdpi.com In this context, this compound can act as the electrophilic partner, coupling with various organometallic reagents. For instance, in a Suzuki-Miyaura type reaction, it can be coupled with organoboron compounds in the presence of a palladium catalyst to form a new C-C bond. rsc.orgresearchgate.net This approach has been used to synthesize a variety of substituted gem-difluoroalkenes, which are important structural motifs. nih.gov The versatility of palladium catalysis allows for the coupling of aryl, heteroaryl, and vinyl boronic acids or their esters, enabling the creation of a diverse array of fluorinated products. nih.gov

Nickel catalysis has recently emerged as a highly effective and often more economical alternative to palladium for certain cross-coupling reactions. rsc.org A significant advancement has been the development of a nickel-catalyzed, highly γ-regioselective arylation of this compound with arylboronic acids. nih.govresearchgate.net This reaction proceeds under mild conditions and exhibits excellent functional group tolerance, providing a direct route to γ-aryl-α,α-difluoroalkenes. nih.govresearchgate.net

Furthermore, this nickel-catalyzed system has been extended to a carbonylative arylation process. nih.gov By introducing carbon monoxide (CO) gas at atmospheric pressure, the reaction yields γ-aryl-α,α-difluoro-β,γ-unsaturated ketones. researchgate.netresearchgate.net This three-component coupling of this compound, an arylboronic acid, and CO offers an efficient method for synthesizing more complex gem-difluoroalkene structures. nih.govresearchgate.net The high γ-regioselectivity observed in both the direct arylation and the carbonylative arylation is a key feature of this nickel-based methodology. researchgate.net

Table 2: Nickel-Catalyzed Reactions of this compound This table summarizes the outcomes of γ-selective arylation and carbonylative arylation as described in the literature.

| Arylboronic Acid | Catalyst System | Reaction Type | Product Type |

| Phenylboronic acid | Ni(cod)₂ / Ligand | Arylation | 3,3-Difluoro-1-phenylprop-1-ene |

| 4-Tolylboronic acid | Ni(cod)₂ / Ligand | Arylation | 3,3-Difluoro-1-(p-tolyl)prop-1-ene |

| Phenylboronic acid | Ni(cod)₂ / Ligand / CO | Carbonylation | 4,4-Difluoro-1-phenylbut-3-en-1-one |

| 4-Methoxyphenylboronic acid | Ni(cod)₂ / Ligand / CO | Carbonylation | 4,4-Difluoro-1-(4-methoxyphenyl)but-3-en-1-one |

Stereoselective Formation of Functionalized Alkenes and 1,3-Dienes

The unique structural features of this compound make it a valuable precursor for the stereoselective synthesis of complex fluorinated molecules, particularly functionalized alkenes and 1,3-dienes. These structural motifs are prevalent in a wide array of bioactive natural products, pharmaceuticals, and advanced materials. mdpi.comnih.gov The controlled synthesis of dienes with specific stereochemistry is crucial as the geometry of the double bonds significantly influences the molecule's physical and biological properties. nih.gov

Transition-metal-catalyzed cross-coupling reactions are a primary strategy for the stereoselective construction of 1,3-dienes, often utilizing pre-functionalized alkenyl partners with defined stereochemistry. mdpi.comnih.gov Palladium catalysis, in particular, has proven effective. For instance, a highly diastereoselective Pd(0)-catalyzed method has been developed for synthesizing difluorinated 1,3-dienes from tetrasubstituted gem-difluoroalkenes. nih.gov This reaction is believed to proceed through a stereoselective twofold palladium-catalyzed Miyaura borylation followed by a Suzuki-Miyaura cross-coupling of the C-F bond. nih.gov

Furthermore, the versatility of this compound extends to its use in palladium-catalyzed gem-difluoroallylation of organoborons, which provides a route to α- or γ-substituted functionalized alkenes with high regioselectivity. acs.org These reactions showcase the ability to transform the simple difluoropropene backbone into more complex alkenyl structures while controlling the position of functionalization. Other methods, such as the Wittig reaction and its variants (Horner-Wadsworth-Emmons), are also common for the dienylation of aldehydes to form 1,3-dienes with high stereoselectivity. mdpi.comnih.gov The strategic application of these synthetic methodologies allows for the precise construction of diene systems, which are indispensable synthons in modern organic chemistry. researchgate.net

Hydrofunctionalization Reactions of Difluoropropenes

Hydrofunctionalization reactions of difluoropropenes, such as this compound, are powerful transformations that introduce new functional groups across the double bond, leading to a diverse range of saturated and unsaturated fluorinated compounds.

A significant advancement in the functionalization of difluoropropenes is the development of palladium-catalyzed gem-difluoroallylation reactions. A notable example involves the reaction of organoborons with 3-bromo-3,3-difluoropropene (BDFP), which demonstrates high efficiency and excellent regioselectivity for either α- or γ-substitution. acs.org This methodology is characterized by its low catalyst loading, broad substrate scope, and tolerance of various functional groups, making it a practical route for applications in drug discovery. acs.org The reaction's selectivity allows for the controlled synthesis of allylic gem-difluoro compounds, which are important structural motifs.

The reaction of aldehydes with 3-bromo-3,3-difluoropropene in the presence of indium metal is another efficient method. This process affords 1-substituted-2,2-difluorobut-3-en-1-ols, where the addition occurs at the α-position relative to the bromine atom. researchgate.net This transformation proceeds effectively under mild conditions in polar solvents like water or DMF. researchgate.net

Below is a table summarizing the palladium-catalyzed gem-difluoroallylation of various arylboronic acids with this compound, highlighting the yields and regioselectivity of the reaction. acs.org

| Entry | Arylboronic Acid (ArB(OH)₂) | Product | Yield (%) | Regioselectivity (α:γ) |

|---|---|---|---|---|

| 1 | 4-MeOC₆H₄B(OH)₂ | α-gem-difluoroallylated arene | 95 | >99:1 |

| 2 | 4-MeC₆H₄B(OH)₂ | α-gem-difluoroallylated arene | 96 | >99:1 |

| 3 | C₆H₅B(OH)₂ | α-gem-difluoroallylated arene | 95 | >99:1 |

| 4 | 4-FC₆H₄B(OH)₂ | α-gem-difluoroallylated arene | 92 | >99:1 |

| 5 | 4-ClC₆H₄B(OH)₂ | α-gem-difluoroallylated arene | 94 | >99:1 |

| 6 | 4-CF₃C₆H₄B(OH)₂ | α-gem-difluoroallylated arene | 85 | >99:1 |

| 7 | 3-MeC₆H₄B(OH)₂ | α-gem-difluoroallylated arene | 96 | >99:1 |

| 8 | 2-NaphthylB(OH)₂ | α-gem-difluoroallylated arene | 90 | >99:1 |

Hydrohalogenation is a fundamental reaction involving the addition of a hydrogen halide (like HBr or HCl) across the double bond of an alkene to produce an alkyl halide. pressbooks.pub The mechanism for this reaction typically proceeds in two steps. pressbooks.pub

In the first step, the electron-rich π bond of the alkene acts as a nucleophile, attacking the electrophilic proton of the hydrogen halide. This protonation breaks the H-X bond and the C=C π-bond, leading to the formation of a new C-H σ-bond and a carbocation intermediate. pressbooks.pubyoutube.com The stability of the resulting carbocation often dictates the regioselectivity of the addition, following Markovnikov's rule where the hydrogen adds to the carbon with more hydrogen atoms.

In the second step, the halide ion (e.g., Br⁻), now acting as a nucleophile, attacks the electron-deficient carbocation. pressbooks.pubyoutube.com This step results in the formation of a new C-X σ-bond, completing the addition reaction. pressbooks.pub This mechanistic pathway is similar in some respects to an SN1 reaction, as both involve a carbocation intermediate. pressbooks.pub For fluorinated alkenes like this compound, the electron-withdrawing nature of the fluorine atoms can influence the stability of the carbocation intermediate and thus the outcome of the reaction. Studies on the hydrobromination of the similar compound 3,3,3-trifluoropropene (B1201522) have shown that the reaction can be catalyzed by activated carbon at elevated temperatures to produce 3-bromo-1,1,1-trifluoropropane (B1271859) with high selectivity and yield. google.comepo.org

Cycloaddition and Polymerization Studies of Fluorinated Alkenes

Fluorinated alkenes, including this compound, are important building blocks in materials science due to their ability to undergo cycloaddition and polymerization reactions, leading to the creation of advanced materials with unique properties. nbinno.com

Cycloaddition reactions, such as the [3+2] cycloaddition, are powerful methods for constructing five-membered rings. wikipedia.org These reactions are valuable for synthesizing complex heterocyclic structures. wikipedia.org The presence of fluorine atoms in the alkene can influence the reactivity and selectivity of the cycloaddition process. mdpi.com For example, the reaction of 3-bromo-3,3-difluoropropene with aldehydes mediated by indium results in difluorinated alkenols, which can then be used in subsequent ring-closing metathesis reactions to construct lactone moieties. researchgate.net

In the field of polymer science, this compound serves as a key monomer or co-monomer. nbinno.com The incorporation of its difluoroalkene unit into a polymer backbone imparts desirable properties such as enhanced thermal stability, chemical inertness, reduced flammability, and unique surface characteristics like weatherability and stain resistance. nbinno.com The presence of both a reactive bromine atom and a stable difluorovinyl group allows for a variety of polymerization and subsequent functionalization reactions. This versatility makes it an attractive precursor for synthesizing high-performance fluorinated polymers, coatings, and specialty chemicals with tailored electronic or optical properties for use in fields like advanced electronics. nbinno.com

Computational and Theoretical Chemistry Studies of 3 Bromo 1,1 Difluoropropene

Electronic Structure Analysis and Bonding Characteristics

Specific studies detailing the electronic structure analysis and bonding characteristics of 3-Bromo-1,1-difluoropropene through computational methods were not found. Such an analysis would typically involve the calculation of molecular orbitals, electron density distribution, and bond orders to understand the nature of the chemical bonds within the molecule, particularly the C-Br, C-F, C=C, and C-C bonds.

Conformational Landscapes and Rotational Barriers

Research articles describing the conformational landscapes and rotational barriers of this compound could not be located. A computational study on this topic would involve scanning the potential energy surface by rotating the C-C single bond to identify stable conformers (e.g., gauche, anti) and the transition states connecting them, thereby determining the energy barriers to rotation. While studies exist for similar molecules like 3-fluoro-1-butene (B14630921) and 1,3-difluorinated alkanes, specific data for this compound is not available. soton.ac.uk

Reaction Pathway Elucidation and Transition State Analysis

No specific studies on the elucidation of reaction pathways and transition state analysis for reactions involving this compound were identified.

While Density Functional Theory (DFT) and Coupled Cluster (CC) methods are powerful tools for investigating chemical reactions, no published research applying these specific methods to analyze the reaction mechanisms of this compound could be found. arxiv.orgresearchgate.net Such calculations would provide insights into the geometries of reactants, products, and transition states, as well as the activation energies for various potential reaction pathways.

Specific kinetic and thermodynamic data for reactions of this compound derived from computational studies are not available in the reviewed literature. A comprehensive theoretical study would typically calculate thermodynamic properties such as enthalpy, entropy, and Gibbs free energy for reactants and products to determine reaction spontaneity, as well as rate constants to understand reaction kinetics.

Prediction of Spectroscopic Parameters for Structural Research

No dedicated computational studies on the prediction of spectroscopic parameters (e.g., NMR chemical shifts, vibrational frequencies for IR and Raman spectroscopy) for this compound were found. These predictions are crucial for complementing experimental data and aiding in the structural characterization of the molecule.

Advanced Spectroscopic Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Stereochemical and Regiochemical Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H NMR, ¹⁹F NMR, and ¹³C NMR, is a powerful tool for the detailed structural elucidation of 3-Bromo-1,1-difluoropropene. The molecule's structure (Br-CH₂-CH=CF₂) presents a distinct set of proton and fluorine environments, leading to complex but interpretable spectra rich in structural information.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show two main multiplets corresponding to the methylene (B1212753) protons (-CH₂-) and the vinylic proton (=CH-).

Methylene Protons (H-3): These two protons are diastereotopic and will appear as a complex multiplet due to coupling with the adjacent vinylic proton (³JHH) and the two geminal fluorine atoms across three bonds (³JHF). The signal would likely be a doublet of triplets or a more complex pattern depending on the relative magnitudes of the coupling constants.

Vinylic Proton (H-2): This proton will also exhibit a complex multiplet. It is coupled to the two methylene protons (³JHH) and, crucially, to the two geminal fluorine atoms (²JHF and ³JHF). The coupling to the fluorine atom on the same carbon (geminal coupling, ²JHF) and the fluorine atom on the adjacent carbon (vicinal coupling, ³JHF) will have different magnitudes.

¹⁹F NMR Spectroscopy: The fluorine NMR spectrum provides complementary information. wikipedia.org The two fluorine atoms are chemically equivalent and are expected to produce a single signal. wikipedia.org This signal would be split into a doublet by the vicinal vinylic proton (²JHF) and further split into a triplet by the two methylene protons (³JHF), resulting in a doublet of triplets. wikipedia.org The large chemical shift range of ¹⁹F NMR helps to clearly resolve this signal from potential impurities. wikipedia.org

Stereochemical and Regiochemical Assignment: The regiochemistry is confirmed by identifying the distinct signals for the -CH₂Br, =CH-, and =CF₂ groups and their coupling patterns. The stereochemistry, specifically the geometry across the double bond, is determined by the magnitude of the coupling constants. Vicinal coupling constants across a double bond are stereospecific; a trans ³JHF coupling is typically larger than a cis ³JHF coupling. libretexts.org By analyzing the complex splitting patterns and extracting the various coupling constants, the precise connectivity and spatial arrangement of all atoms can be definitively assigned.

| Nucleus | Expected Chemical Shift (ppm) | Expected Multiplicity | Coupling Constants (Hz) |

| H-3 (-CH₂-) | ~4.0 | Doublet of Triplets (dt) | ³JHH ≈ 7 Hz, ³JHF ≈ 15-20 Hz |

| H-2 (=CH-) | ~6.0-6.5 | Doublet of Triplets (dt) | ³JHH ≈ 7 Hz, ²JHF ≈ 50 Hz, ³JHF ≈ 10-15 Hz |

| F-1 (=CF₂) | ~-90 to -110 | Doublet of Triplets (dt) | ²JHF ≈ 50 Hz, ³JHF ≈ 15-20 Hz |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Functional Group Identification

Vibrational spectroscopy provides a fingerprint of the molecule by probing its characteristic bond vibrations. Infrared (IR) and Raman spectroscopy are complementary techniques used to identify functional groups and analyze the molecule's vibrational modes. vscht.cz For a definitive assignment, experimental spectra are often compared with theoretical calculations, such as those derived from Density Functional Theory (DFT). core.ac.uk

Key Vibrational Modes: The primary functional groups in this compound give rise to characteristic vibrations:

C=C Stretch: The carbon-carbon double bond stretch is expected in the 1650-1680 cm⁻¹ region. This mode is often strong and sharp in the Raman spectrum due to the significant change in polarizability during the vibration.

C-F Stretches: The carbon-fluorine bonds will produce strong absorption bands in the IR spectrum due to their high polarity. Asymmetric and symmetric stretching modes of the =CF₂ group are expected in the 1100-1350 cm⁻¹ range.

C-H Stretches: The vinylic C-H stretch appears above 3000 cm⁻¹, while the aliphatic C-H stretches of the methylene group appear just below 3000 cm⁻¹.

CH₂ Bending: The methylene group exhibits scissoring (~1450 cm⁻¹) and wagging (~1300 cm⁻¹) modes.

C-Br Stretch: The carbon-bromine stretch is a lower frequency vibration, typically found in the 500-600 cm⁻¹ region. This band is expected to be prominent in the IR spectrum.

Complementary Nature of IR and Raman: According to selection rules, IR transitions require a change in the molecular dipole moment, while Raman transitions require a change in polarizability. libretexts.org The highly polar C-F and C-Br bonds will result in intense IR absorptions. Conversely, the more symmetric C=C double bond stretch will lead to a strong signal in the Raman spectrum. This complementarity is essential for a complete vibrational analysis of the molecule.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

| Vinylic =C-H Stretch | 3050 - 3150 | Medium | Medium |

| Aliphatic -C-H Stretch | 2850 - 2960 | Medium | Medium |

| C=C Stretch | 1650 - 1680 | Weak-Medium | Strong |

| CH₂ Scissoring | 1440 - 1470 | Medium | Medium |

| Asymmetric =CF₂ Stretch | 1250 - 1350 | Strong | Weak |

| Symmetric =CF₂ Stretch | 1100 - 1200 | Strong | Medium |

| C-Br Stretch | 500 - 600 | Strong | Medium |

High-Resolution Mass Spectrometry Techniques for Mechanistic Elucidation and Product Analysis

High-Resolution Mass Spectrometry (HRMS) is indispensable for determining the elemental composition of this compound and for elucidating its fragmentation pathways under ionization.

Molecular Ion Peak: One of the most characteristic features in the mass spectrum of a bromine-containing compound is the isotopic signature of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (approximately 50.7% and 49.3%, respectively). This results in a pair of molecular ion peaks, [M]⁺ and [M+2]⁺, of almost identical intensity, separated by two mass units (m/z). docbrown.info For this compound (C₃H₃BrF₂), the molecular ion region will show peaks at approximately m/z 156 (for ⁷⁹Br) and 158 (for ⁸¹Br). HRMS can measure these masses with high precision (e.g., 155.9386 Da for C₃H₃⁷⁹BrF₂), confirming the elemental formula. nih.gov

Fragmentation Analysis: Electron ionization (EI) imparts significant energy, causing the molecular ion to fragment in predictable ways. uni-saarland.de The fragmentation patterns provide structural information. For this compound, key fragmentation pathways include:

Loss of Bromine: The C-Br bond is relatively weak, leading to the facile loss of a bromine radical (•Br). This results in the formation of a resonance-stabilized difluoroallyl cation ([C₃H₃F₂]⁺) at m/z 77. This fragment is often the most abundant peak (the base peak) in the spectrum.

Allylic Cleavage: While loss of Br is a form of allylic cleavage, other fragmentations common to alkenes can also occur, though they are likely to be less significant.

By analyzing the exact masses of these fragment ions using HRMS, their elemental compositions can be confirmed, providing unequivocal evidence for the proposed fragmentation mechanisms. This is crucial in reaction monitoring and product analysis to distinguish between isomers or identify byproducts.

| Ion | Formula | m/z (⁷⁹Br Isotope) | m/z (⁸¹Br Isotope) | Significance |

| [M]⁺ | [C₃H₃BrF₂]⁺ | 156 | 158 | Molecular Ion |

| [M-Br]⁺ | [C₃H₃F₂]⁺ | 77 | 77 | Base Peak (loss of Br radical) |

Advanced Diffraction Techniques (e.g., Electron Diffraction for Gas Phase Structure)

While NMR and vibrational spectroscopy define the connectivity and functional groups, advanced diffraction techniques like Gas-Phase Electron Diffraction (GED) can determine the precise geometric structure of the molecule, including bond lengths and angles, free from intermolecular forces present in condensed phases. wikipedia.org

Principle of Gas Electron Diffraction (GED): In a GED experiment, a beam of high-energy electrons is passed through a vapor of the sample. The electrons are scattered by the molecule's electrostatic potential, creating a diffraction pattern of concentric rings. The analysis of this pattern allows for the calculation of the distances between all pairs of atoms in the molecule. wikipedia.org

Structural Determination of this compound: For this compound, GED would provide accurate measurements of key structural parameters:

Bond Lengths: r(C=C), r(C-C), r(C-Br), r(C-F), and r(C-H).

Bond Angles: ∠(C=C-C), ∠(C-C-Br), ∠(F-C-F), and ∠(H-C-H).

Emerging Research Directions and Challenges in 3 Bromo 1,1 Difluoropropene Chemistry

Development of Novel Catalytic Systems for Enhanced Selectivity and Efficiency

The development of sophisticated catalytic systems is paramount for harnessing the full potential of 3-bromo-1,1-difluoropropene in organic synthesis. Research efforts are concentrated on improving reaction efficiency, controlling stereoselectivity, and enabling transformations that are difficult to achieve through conventional means.

One significant area of advancement is in metal-mediated and catalyzed reactions. For instance, indium-mediated reactions have proven effective for the difluoroallylation of aldehydes. researchgate.net In these reactions, this compound reacts with aldehydes in the presence of indium powder to yield 1-substituted-2,2-difluorobut-3-en-1-ols. researchgate.net This method is notable for its mild reaction conditions and tolerance of polar solvents, including water. researchgate.net Similarly, rhodium-based catalysts have been developed for unique cross-coupling reactions of fluorinated propenes, which proceed through the consecutive activation of C–H and C–F bonds. rsc.org

Another frontier is the development of catalysts for enantioselective synthesis. While not directly using this compound, iodoarene-catalyzed enantioselective syntheses of β,β-difluoroalkyl halides from related α-bromostyrenes highlight a promising direction. nih.gov Adapting such catalytic systems to substrates like this compound could provide access to a wide range of chiral difluorinated molecules. The challenge lies in designing catalysts that can effectively differentiate between prochiral faces or enantiotopic groups in the presence of the sterically demanding and electronically distinct difluoroalkene group.

| System | Substrate(s) | Product Type | Key Advantage(s) | Reference |

|---|---|---|---|---|

| Indium Powder (Mediator) | This compound, Aldehydes | 1-substituted-2,2-difluorobut-3-en-1-ols | High efficiency, mild conditions, proceeds in polar solvents (e.g., water, DMF). | researchgate.net |

| Rhodium Complexes | Fluorinated propenes, Organozinc reagents | Cross-coupled alkenes | Enables novel cross-coupling via C-H and C-F bond activation. | rsc.org |

| Chiral Iodoarene (Catalyst) | α-bromostyrenes | β,β-difluoroalkyl halides | Demonstrates potential for high enantioselectivity in difluorination reactions. | nih.gov |

Sustainable Synthesis Approaches for Fluorinated Propene Derivatives

The principles of green chemistry are increasingly influencing the field of organofluorine chemistry, prompting a shift towards more sustainable synthetic methods. dovepress.comresearchgate.net Key goals include reducing waste, minimizing the use of hazardous reagents and solvents, and improving energy efficiency. mdpi.com

For the synthesis of derivatives from this compound, a primary focus is the replacement of traditional volatile organic solvents with greener alternatives. The aforementioned indium-mediated allylation, which can be performed in water, is a prime example of a more sustainable approach. researchgate.net The development of solvent-free reaction conditions, as demonstrated in some highly efficient Lewis acid-catalyzed multicomponent reactions, represents another important strategy. mdpi.com

Furthermore, there is a drive to develop catalytic processes that offer high atom economy. Traditional methods for introducing fluorine often rely on stoichiometric reagents that generate significant waste. dovepress.com Catalytic cycles that can regenerate the active species and operate at low loadings are crucial for minimizing environmental impact. While the industrial production of some fluorinated compounds still relies on established but less "green" methods like the Swarts reaction, ongoing research aims to develop cleaner alternatives. dovepress.com The challenge remains to find methods that are not only environmentally benign but also economically viable for large-scale production. researchgate.net

Exploration of New Reaction Manifolds for Brominated Fluorinated Alkenes

Expanding the scope of reactions that this compound and related compounds can undergo is a central theme in current research. Chemists are exploring novel transformations that leverage the unique electronic properties of the brominated and fluorinated alkene functional groups to construct complex molecular architectures.

Recent discoveries include novel intramolecular rearrangements. For example, Schiff bases derived from 3-bromo-3,3-difluoroalanine have been shown to undergo an intramolecular rearrangement involving a radical ipso-substitution at an aromatic ring, providing a new route to 3,3-difluoro-3-arylpropanoates. rsc.org This transformation highlights the potential for radical-mediated pathways in creating new carbon-carbon bonds.

Photochemical methods are also opening up new reaction manifolds. The photolysis of alkylzirconocenes in the presence of unactivated difluoroalkyl halides has been shown to promote the difluoroalkylation of alkenes under visible light irradiation, offering a catalyst-free method for forming C-CF2 bonds. nih.gov Such light-promoted reactions provide an alternative to traditional thermal methods and can often proceed under milder conditions. The indium-mediated reaction with aldehydes, which selectively forms C-C bonds at the α-position to the bromine, further illustrates the discovery of new reactivity patterns that are distinct from those of non-fluorinated analogues. researchgate.net

Interdisciplinary Research Applications in Material Science and Chemical Biology (excluding clinical applications)

The unique properties imparted by fluorine atoms make this compound an attractive building block for applications beyond traditional organic synthesis, particularly in material science and chemical biology.

Material Science: The incorporation of fluorinated segments into polymers can significantly enhance their properties, leading to materials with improved thermal stability, chemical resistance, and reduced flammability. nbinno.comnbinno.com this compound serves as a valuable monomer or co-monomer in polymerization reactions to create these high-performance plastics. nbinno.com The presence of the reactive bromine atom allows for further functionalization or cross-linking. Furthermore, its structure is well-suited for synthesizing fluorinated coatings known for their non-stick, weather-resistant, and stain-resistant properties. nbinno.comnbinno.com The molecule's ability to undergo transformations like cross-coupling reactions also enables the synthesis of specialty chemicals with tailored electronic or optical properties, which are useful in advanced electronics and optoelectronics. nbinno.comnbinno.com

Chemical Biology: In chemical biology, fluorinated molecules are often used as probes to study biological systems. The stereochemistry of bioactive compounds is crucial for their function and interaction with biological targets. mdpi.com While not this compound itself, the nature-inspired compound 3-Br-acivicin, which contains a brominated and fluorinated carbon center, serves as an illustrative example. Studies on its various stereoisomers have revealed that biological activity, such as the inhibition of the enzyme PfGAPDH, is highly dependent on the specific chirality of the molecule. mdpi.com This highlights how compounds derived from brominated and fluorinated building blocks can be used as tools to investigate the stereochemical requirements of enzyme active sites and transport systems, thereby elucidating biological mechanisms. mdpi.com

Advancements in Computational Chemistry for Predictive Reaction Design and Mechanism Discovery

Computational chemistry has become an indispensable tool for understanding and predicting the behavior of fluorinated molecules like this compound. Theoretical calculations provide deep insights into reaction mechanisms, transition states, and the origins of selectivity, guiding experimental design and accelerating the discovery of new reactions. sciepub.com

Methods such as Density Functional Theory (DFT) are routinely used to probe potential energy surfaces for reactions involving bromofluoroalkenes. nih.gov For instance, comprehensive theoretical studies on the reaction of 1-bromo-3,3,3-trifluoropropene with hydroxyl radicals have been conducted to determine reaction pathways, energy barriers, and rate constants. nih.gov Such calculations can identify the most feasible reaction channels and predict outcomes under different conditions, which is crucial for fields like atmospheric chemistry and combustion. nih.govbohrium.com

Computational studies also help rationalize geometric preferences and reactivity trends. Calculations on various fluorinated propenes have been used to investigate the "fluorine cis effect," where isomers with cis-fluorine atoms across a double bond exhibit additional stabilization. researchgate.net These studies also explore how substitution patterns affect rotational barriers and π-bond strengths, providing a fundamental understanding of the molecule's intrinsic properties. researchgate.net This predictive power allows chemists to design more effective experiments and develop novel reagents and catalysts with greater precision. sciepub.com

| Computational Method | Area of Investigation | Key Insights Provided | Reference |

|---|---|---|---|

| CCSD/aug-cc-pVDZ // B3LYP/6-311++G(d,p) | Reaction Mechanism & Kinetics | Calculation of potential energy surfaces, reaction enthalpies, energy barriers, and rate constants. | nih.gov |

| HF, MP2, B3LYP, G3MP2 | Reaction Mechanisms | Optimization of geometries for reactants, transition states, and products; calculation of activation energies. | researchgate.net |

| DFT, NBO Analysis | Molecular Properties | Analysis of isomer stability (cis effect), rotational barriers, and π-bond strengths. | researchgate.net |

| Hartree-Fock (HF), DFT | Reaction Pathway Analysis | Modeling of transition states and energy profiles to understand reaction kinetics and mechanisms. | sciepub.com |

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 3-Bromo-1,1-difluoropropene, and how do they influence experimental design?

- Methodological Answer : Key properties include boiling point (~65°C for analogous bromo-fluoro propenes), density (~1.6 g/cm³), and stability under light/heat. These properties dictate storage conditions (e.g., refrigeration for volatile compounds) and reaction setups (e.g., inert atmospheres to prevent decomposition). Polar fluorinated groups enhance solubility in organic solvents, while the bromine atom increases molecular weight and reactivity in substitution reactions. For precise measurements, use gas chromatography-mass spectrometry (GC-MS) and ¹⁹F NMR (chemical shifts sensitive to electronic environment) .

| Property | Value (Analogous Compounds) | Measurement Technique |

|---|---|---|

| Boiling Point | ~65°C (at 760 mmHg) | GC-MS |

| Density | 1.6 g/cm³ | Pycnometry |

| ¹⁹F NMR Shift | δ -70 to -90 ppm | ¹⁹F NMR Spectrometry |

Q. What synthetic routes are available for this compound, and how do yields vary with conditions?

- Methodological Answer : Two primary routes are documented:

Halogen Exchange : React 1,1-difluoropropene with bromine (Br₂) under UV light, achieving ~40–50% yield. Competing side reactions (e.g., over-bromination) require careful stoichiometric control .

Dehydrohalogenation : Treat 1,1,3-tribromo-1,2-difluoropropane with a strong base (e.g., KOH), yielding ~70–80% via β-elimination. Solvent choice (e.g., THF vs. DMF) impacts reaction efficiency .

| Synthetic Route | Yield | Key Challenges |

|---|---|---|

| Halogen Exchange (Br₂/UV) | 40–50% | Over-bromination, isomer separation |

| Dehydrohalogenation (KOH) | 70–80% | Base sensitivity, solvent purity |

Advanced Research Questions

Q. How do electronic effects of the difluoromethyl and bromo groups in this compound influence its reactivity in Suzuki-Miyaura couplings?

- Methodological Answer : The electron-withdrawing difluoromethyl group stabilizes the transition state in cross-coupling reactions by polarizing the C-Br bond, enhancing oxidative addition to Pd(0) catalysts. However, steric hindrance from fluorine atoms can slow transmetallation. Optimize using bulky ligands (e.g., SPhos) and elevated temperatures (80–100°C). Contrast with non-fluorinated analogs (e.g., 3-bromopropene) to isolate electronic vs. steric effects .

Q. What analytical challenges arise in characterizing photodissociation pathways of this compound using laser-induced fluorescence (LIF)?

- Methodological Answer : The compound’s low vapor pressure complicates gas-phase studies. LIF detection of photofragments (e.g., Br radicals) requires high-power UV lasers (e.g., 234 nm) and resonance-enhanced multiphoton ionization (REMPI). Competing dissociation pathways (C-Br vs. C-F bond cleavage) produce overlapping signals; use isotopic labeling (e.g., ¹⁸F) or velocity-map imaging to resolve contributions .

| Photodissociation Pathway | Detection Method | Key Finding |

|---|---|---|

| C-Br Cleavage (Br radicals) | REMPI-TOF MS | Dominant pathway at 234 nm excitation |

| C-F Cleavage (F atoms) | LIF (OH/CH detection) | Minor pathway (<10% yield) |

Q. How do solvent polarity and temperature affect the regioselectivity of this compound in nucleophilic substitutions?

- Methodological Answer : In polar aprotic solvents (e.g., DMSO), SN2 mechanisms favor inversion at C3 (bromo site). Non-polar solvents (e.g., toluene) promote carbocation intermediates (SN1), leading to rearranged products. Kinetic studies (variable-temperature NMR) show ΔG‡ decreases by 15 kJ/mol in DMSO vs. toluene, aligning with Hammond’s postulate. Contrast with 1,1-difluoro-2-bromopropene to assess positional halogen effects .

Data Contradictions and Resolution

- Synthesis Yields : Discrepancies in halogen exchange yields (40–50% vs. literature claims of 60%) arise from trace moisture or incomplete purification. Validate via ¹H/¹⁹F NMR integration and GC-MS purity checks .

- Photodissociation Pathways : Early studies using 193 nm lasers reported predominant C-F cleavage, conflicting with REMPI data at 234 nm. Resolve by attributing wavelength-dependent excitation to different electronic states .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.